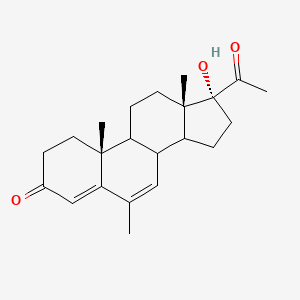

Megestrol (Acetate)

説明

Progesterone Receptor Agonism and Antigonadotropic Activity

Megestrol acetate acts as a high-affinity agonist of the progesterone receptor (PR), demonstrating approximately 65% of the binding affinity of promegestone, a reference PR ligand. This interaction initiates genomic signaling pathways that modulate transcriptional activity in target tissues, including the endometrium and hypothalamus. The compound’s PR agonism underpins its antigonadotropic effects, which suppress the hypothalamic-pituitary-gonadal (HPG) axis via negative feedback inhibition.

Table 1: Relative Receptor Affinities of Megestrol Acetate

| Receptor | Affinity (% Relative to Reference Ligand) |

|---|---|

| Progesterone (PR) | 65% |

| Glucocorticoid (GR) | 30% |

| Androgen (AR) | 5% |

By suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, megestrol acetate reduces circulating testosterone and estrogen levels. In clinical studies, doses of 120–160 mg/day suppressed testosterone concentrations by 72% in men, though partial recovery often occurred after prolonged use. The antigonadotropic effect is further utilized in oncology to inhibit estrogen-dependent pathways in breast cancer, where megestrol acetate competitively blocks estrogen-induced proliferation by modulating PR-mediated gene expression.

Glucocorticoid Receptor Cross-Activation and Downstream Signaling

In addition to PR activation, megestrol acetate exhibits partial agonism at the glucocorticoid receptor (GR), with 30% of the binding affinity of dexamethasone. This cross-reactivity triggers GR-dependent transcriptional regulation, influencing metabolic and immune pathways. Key downstream effects include:

- Inhibition of proinflammatory cytokines : Megestrol acetate suppresses interleukin-1α (IL-1α), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), attenuating chronic inflammation associated with cachexia.

- Modulation of glucose metabolism : GR activation enhances hepatic gluconeogenesis and reduces peripheral glucose uptake, contributing to hyperglycemic states observed in some patients.

Table 2: Glucocorticoid Activity Comparison

| Compound | Eosinopenic Activity | Hyperglycemic Activity |

|---|---|---|

| Megestrol acetate | 50% of hydrocortisone | 25% of hydrocortisone |

| Medroxyprogesterone acetate | 100% of hydrocortisone | 50% of hydrocortisone |

GR-mediated signaling also elevates insulin-like growth factor 1 (IGF-1) levels, with studies reporting a 2.66-fold increase in total IGF-1 after 5–6 months of therapy. This anabolic effect synergizes with appetite stimulation to promote weight gain in cachectic patients.

Neuropeptide Y-Mediated Appetite Stimulation Mechanisms

The appetite-enhancing properties of megestrol acetate are linked to its neuromodulatory effects on hypothalamic neuropeptide Y (NPY). NPY, a potent orexigenic peptide, is upregulated through the following pathways:

- Direct hypothalamic stimulation : Megestrol acetate increases NPY synthesis and release in the arcuate nucleus, enhancing hunger signaling.

- Calcium channel modulation : The compound potentiates calcium influx in ventromedial hypothalamic neurons, amplifying NPY secretion.

- Cytokine inhibition : By suppressing IL-1β and TNF-α, megestrol acetate removes inhibitory signals that normally constrain NPY activity.

Figure 1: Appetite Stimulation Pathway

$$

\text{Megestrol acetate} \rightarrow \text{GR/PR activation} \rightarrow \text{NPY release} \rightarrow \text{Hypothalamic hunger signaling} \rightarrow \text{Increased caloric intake}

$$

Clinical data indicate that these mechanisms collectively increase fat mass and lean body mass, though the magnitude of weight gain varies among individuals. The interplay between glucocorticoid activity and NPY upregulation highlights the compound’s unique dual role in metabolic regulation.

特性

分子式 |

C22H30O3 |

|---|---|

分子量 |

342.5 g/mol |

IUPAC名 |

(10R,13S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16?,17?,18?,20-,21+,22+/m1/s1 |

InChIキー |

VXIMPSPISRVBPZ-YEQDYGLLSA-N |

異性体SMILES |

CC1=CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |

正規SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

製品の起源 |

United States |

準備方法

Stage 1: Bis-Ethylene Ketal Synthesis

Reagents :

- 6-Keto-17α-acetoxyprogesterone (raw material)

- Ethylene glycol (ketalizing agent)

- Triethyl orthoformate (water scavenger)

- Acid catalyst (HCl, H₂SO₄, or p-toluenesulfonic acid)

- Organic solvent (tetrahydrofuran, toluene, or chloroform)

Procedure :

- Dissolve 6-keto-17α-acetoxyprogesterone (100 g) in 800 mL anhydrous tetrahydrofuran (THF) at 40–45°C.

- Add ethylene glycol (1.2 eq) and triethyl orthoformate (0.5 eq) under nitrogen atmosphere.

- Catalyze with 30% HCl (5 mL) and react at 20–50°C for 12–16 hours.

- Neutralize with NaHCO₃ to pH 7–7.5, concentrate under reduced pressure, and crystallize in ice water.

Outcome :

Stage 2: Grignard Reaction and Deprotection

Reagents :

- Methylmagnesium bromide (3.0 eq)

- Hydrochloric acid (30–37%) or sulfuric acid (50%)

- Solvent recovery system (THF, toluene)

Procedure :

- Prepare Grignard reagent by reacting magnesium powder (10 g) with methyl bromide in THF at 30–35°C.

- Add bis-ethylene ketal solution dropwise over 1–1.5 hours at 50–55°C.

- Maintain reaction for 8–10 hours until TLC confirms completion (ethyl acetate/hexane 3:7).

- Hydrolyze with 30% HCl (300 mL) at 60–65°C for 6–8 hours.

- Concentrate, crystallize in water, and filter crude product.

Purification :

- Recrystallization : Dissolve crude product in ethanol (95%) with activated charcoal (1% w/w).

- Yield : 68.2–69.8% (from bis-ethylene ketal)

- Final Purity : 99.2–99.5% HPLC

Reaction Condition Optimization

Table 1: Solvent and Catalyst Impact on Grignard Reaction Efficiency

| Solvent | Grignard Reagent | Acid Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC%) |

|---|---|---|---|---|---|

| THF | CH₃MgBr | HCl | 50–55 | 69.8 | 99.2 |

| Toluene | CH₃MgCl | H₂SO₄ | 50–55 | 68.2 | 99.5 |

| Chloroform | CH₃MgI | HCl | 50–55 | 68.5 | 99.2 |

Key Findings :

- THF maximizes yield (69.8%) due to superior Mg complex solubility.

- H₂SO₄ slightly enhances purity (99.5%) by complete dehydration at C6.

- Methyl iodide (CH₃MgI) shows no advantage over bromide/chloride variants.

Critical Process Parameters

Temperature Control

Solvent Recycling

Acid Selection

- HCl : Preferred for large-scale operations (easier neutralization, less equipment corrosion).

- H₂SO₄ : Used when higher dehydration efficiency is required (e.g., substrate impurities).

Comparative Analysis with Conventional Methods

Table 2: Historical vs. Modern Synthesis Metrics

| Parameter | Plant Extraction (Pre-2000) | Modern Synthesis (Post-2010) |

|---|---|---|

| Starting Material | Diosgenin (yam-derived) | 6-Keto-17α-acetoxyprogesterone |

| Steps | 8–10 | 2 |

| Total Yield | 12–18% | 80–85% |

| Purity | 95–97% | 99.0–99.5% |

| Solvent Waste | 500 L/kg product | 50 L/kg product |

Advancements :

- Elimination of oxidation steps (CrO₃) reduces heavy metal waste.

- Ketal protection avoids side reactions at C3 and C20 carbonyl groups.

Industrial-Scale Considerations

Equipment Design

- Grignard Reactors : Glass-lined steel with overhead condensers for methyl bromide recovery.

- Crystallizers : Jacketed vessels with ±0.5°C temperature control to prevent polymorph formation.

Quality Control

- In-Process Checks : TLC (Rf 0.45 for megestrol acetate), residual solvent GC (USP <467>).

- Specifications :

- Melting point: 213–220°C

- Related substances: ≤0.5% (HPLC)

- Water content (KF): ≤0.2%

化学反応の分析

Oxidative Metabolism by Cytochrome P450 Enzymes

MA is metabolized via hydroxylation, with CYP3A isoforms as the primary catalysts:

-

CYP3A4 : Sole contributor at substrate concentrations of 28 μM ( ).

-

CYP3A4 and CYP3A5 : Both participate at higher concentrations (62 μM) ( ).

Key Findings:

-

Two primary oxidative metabolites (M1 , M2 ) are formed, identified as monohydroxylated alcohols via mass spectrometry (MS) and nuclear magnetic resonance (NMR) ( ).

-

Reaction Conditions :

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Oxidized metabolites undergo glucuronidation to form secondary conjugates:

-

UGT2B17 : Primary enzyme involved, with contributions from other UGT isoforms ( ).

-

Reaction Conditions :

Metabolite Identification:

-

MA Glucuronide 1 (MG1) : Retention time = 27.3 min (HPLC).

-

MA Glucuronide 2 (MG2) : Retention time = 49.9 min (HPLC) ( ).

Structural Characterization of Metabolites

Pharmacological Activity of Metabolites

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |

|---|---|---|---|

| MA | Agonist | Agonist | Agonist |

| M1/M2 | Agonist | No activity | No activity |

Excretion and Elimination

-

Urinary Excretion : 57–78% as glucuronides.

Analytical Methods for Metabolite Detection

| Method | Specificity | Key Application |

|---|---|---|

| HPLC-UV | MA, M1, M2 | Quantification of oxidative metabolites |

| LC-MS/MS | MG1, MG2 | Structural confirmation of glucuronides |

| Radioimmunoassay (RIA) | Non-specific (metabolites) | Higher sensitivity but less specificity |

Enzyme Inhibition Studies

科学的研究の応用

Megestrol acetate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of other steroidal compounds.

Biology: It is studied for its effects on hormone receptors and gene expression.

Medicine: It is used to treat anorexia, cachexia, breast cancer, and endometrial cancer. .

Industry: It is used in the pharmaceutical industry for the production of appetite stimulants and cancer treatments

作用機序

The precise mechanism by which megestrol acetate produces its effects in anorexia and cachexia is not fully understood. its progestin antitumor activity may involve the suppression of luteinizing hormone by inhibition of pituitary function. Megestrol acetate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone. It has weak partial androgenic activity, weak glucocorticoid activity, and no other important hormonal activity .

類似化合物との比較

Clinical Considerations and Controversies

Q & A

Q. What are the validated HPLC parameters for quantifying Megestrol Acetate in pharmaceutical formulations?

The standard method employs a UV detector at 292 nm with 0.5-cm cuvettes and a flow rate of 25 rpm. The standard solution is prepared by dissolving 45 mg of USP Megestrol Acetate RS in methanol, diluted to 250 mL, then further diluted to a final concentration of 18 µg/mL. To avoid cross-contamination, separate syringes are used for sample withdrawal. Validation includes specificity, accuracy (98-102% recovery), precision (RSD <2%), and linearity (R² >0.998) .

Q. What mechanisms underlie Megestrol Acetate’s appetite-stimulating effects in cancer patients?

Megestrol Acetate activates glucocorticoid receptor pathways, increasing neuropeptide Y expression in the hypothalamus. Clinical trials demonstrate dose-dependent weight gain (optimal at 160 mg/day) through central appetite regulation and anti-cachectic effects. It also modulates adipocyte differentiation via GR-mediated gene expression .

Q. How can researchers ensure reproducibility in dissolution testing of Megestrol Acetate formulations?

Use USP Apparatus 2 (paddle method) at 37°C ± 0.5°C with sink conditions. Maintain hydrodynamic consistency (25 rpm paddle speed). Parallel testing with reference standards across multiple vessels is critical. Method validation requires inter-laboratory studies and adherence to ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How should clinical trials assess Megestrol Acetate’s impact on inflammatory markers in end-stage renal disease (ESRD) patients?

A multicenter prospective design with a 6-month intervention (160 mg/day) is recommended. Key endpoints include nutritional parameters (albumin, BMI), inflammatory markers (CRP, IL-6), and quality-of-life (QoL) metrics. Ethical approval and compliance with the Declaration of Helsinki are mandatory. Longitudinal analysis should account for uremia-related confounders .

Q. What strategies resolve contradictions between in vitro and clinical pharmacokinetic data of Megestrol Acetate formulations?

Employ physiologically-based pharmacokinetic (PBPK) modeling to address first-pass metabolism differences. Validate with crossover studies comparing oral suspension (e.g., Megace® OS) and nanocrystal formulations under fed/fasted conditions. Analyze hepatic CYP3A4 activity’s role in bioavailability variations using enzyme inhibition/induction assays .

Q. How can computational methods predict crystal lattice stability in novel Megestrol Acetate formulations?

Apply density functional theory (DFT) to calculate crystal energy landscapes. Use Mercury software for polymorph prediction and validate with variable-temperature XRD (10–300 K) and DSC (heating rate 10°C/min). Stability studies should monitor phase transitions under accelerated storage conditions (40°C/75% RH) .

Q. What experimental approaches optimize Megestrol Acetate’s anti-androgenic effects in benign prostatic hyperplasia (BPH) models?

Conduct dose-escalation studies in canine models (0.5–1 mg/kg/day) with DHT receptor binding assays. Combine histopathology (prostate weight reduction) with androgen receptor occupancy measurements. Comparative efficacy studies against 5α-reductase inhibitors (e.g., finasteride) are essential .

Q. How to design assays for detecting Megestrol Acetate’s off-target effects on steroidogenic enzymes?

Use human recombinant CYP17A1 and CYP19A1 microsomes with LC-MS/MS quantification of metabolites. Include positive controls (e.g., abiraterone for CYP17A1 inhibition). Dose-response curves (0.1–100 µM) and molecular docking simulations can elucidate structure-activity relationships .

Methodological Considerations

- Analytical Validation : System suitability criteria require >2000 theoretical plates and tailing factor <2. Include forced degradation studies (acid/alkali hydrolysis, oxidative stress) to assess method robustness .

- Clinical Data Interpretation : Use mixed-effects models to analyze longitudinal data, adjusting for baseline covariates (e.g., dialysis vintage, comorbidities). Stratify analyses by gender due to progesterone receptor polymorphism variations .

- Formulation Optimization : Compare nanocrystal formulations (enhanced bioavailability, reduced food effect) with micronized suspensions using AUC₀–24 and Cmax ratios. Accelerated stability testing (ICH Q1A) ensures shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。